mGlu5 NAM Functional Potency: Carboxylic Acid Metabolite vs. N-Aryl Amide Derivatives
The target compound (designated compound 41 in the SAR series) exhibits an mGlu5 NAM IC50 of 7.8 nM in a functional calcium mobilization assay using rat mGlu5 expressed in HEK293A cells [1]. This carboxylic acid-bearing compound represents the active metabolite of clinical candidate VU0424238 (auglurant) [2]. In direct SAR comparison, the N-(5-fluoro-2-pyridinyl) amide derivative (compound 42) displayed an IC50 of 11 nM, while the N-(2-pyridinyl) amide analog (compound 43) exhibited an IC50 of 27 nM [1]. The target compound's carboxylic acid moiety thus confers a 1.4-fold potency advantage over the fluoro-pyridinyl amide and a 3.5-fold advantage over the unsubstituted pyridinyl amide in the same assay system.
| Evidence Dimension | mGlu5 negative allosteric modulation potency |
|---|---|
| Target Compound Data | IC50 = 7.8 nM (compound 41: 5-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid) |
| Comparator Or Baseline | Compound 42: IC50 = 11 nM (N-(5-fluoro-2-pyridinyl)amide); Compound 43: IC50 = 27 nM (N-(2-pyridinyl)amide) |
| Quantified Difference | 1.4-fold more potent than compound 42; 3.5-fold more potent than compound 43 |
| Conditions | Rat mGlu5 receptor expressed in HEK293A cells; calcium mobilization functional assay; glutamate EC80 challenge |
Why This Matters
The carboxylic acid form provides measurable potency advantages that inform both metabolite liability assessment and the design of amide prodrugs or alternative linkers in lead optimization.
- [1] Zou MF, Cao J, Rodriguez AL, et al. Discovery of biological evaluation of pyrazole/imidazole amides as mGlu5 receptor negative allosteric modulators. Bioorg Med Chem Lett. 2013;23(7):2134-2139. Table 1: Compounds 41-43. View Source
- [2] Felts AS, Rodriguez AL, Blobaum AL, et al. Discovery of VU0424238 (auglurant): A potent and selective mGlu5 negative allosteric modulator. J Med Chem. 2017;60(12):5076-5092. View Source
